3,5,7-Trimethoxyflavone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Classification and Source
3,5,7-Trimethoxyflavone is a flavonoid compound. Flavonoids are a large class of natural products found in plants and are known for their diverse biological activities []. 3,5,7-Trimethoxyflavone has been isolated from the Nervilia concolor plant [].
Potential for Ameliorating Skin Damage
Studies suggest that 3,5,7-Trimethoxyflavone may have potential benefits for skin health. Research has shown that it can inhibit the production of matrix metalloproteinase-1 (MMP-1) by cells []. MMP-1 is an enzyme involved in the breakdown of collagen, a major component of skin. TNF-α (tumor necrosis factor-alpha) is a signaling molecule that can stimulate MMP-1 production. 3,5,7-Trimethoxyflavone has been shown to block the TNF-α-induced increase in MMP-1, suggesting it may be useful in reducing skin damage [].
3,5,7-Trimethoxyflavone is a flavonoid compound characterized by three methoxy groups attached to the flavone structure. Its chemical formula is and it is recognized for its role as a plant metabolite. This compound is derived from galangin, specifically as the 3,5,7-trimethyl ether derivative. It is found in various plants and has garnered attention for its potential health benefits and biological activities.
Studies suggest that 3,5,7-TMF might exert its biological effects through various mechanisms. One study indicates its ability to inhibit the production of matrix metalloproteinase-1 (MMP-1), an enzyme involved in skin degradation, potentially contributing to skin protection []. Further research is needed to fully elucidate the mechanism of action of 3,5,7-TMF.
The chemical reactivity of 3,5,7-trimethoxyflavone primarily involves electrophilic aromatic substitution due to the presence of the methoxy groups, which can influence the electron density on the aromatic ring. The compound can undergo reactions such as:
- Methylation: Further methylation of hydroxyl groups.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding phenolic compounds.
- Oxidation: It may be oxidized to form various derivatives that exhibit altered biological activities.
These reactions are significant in synthetic organic chemistry for modifying the compound's properties and exploring its derivatives.
3,5,7-Trimethoxyflavone exhibits a range of biological activities, including:
- Anti-inflammatory properties: It has been shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in macrophages .
- Antioxidant effects: The compound demonstrates scavenging activity against free radicals, contributing to its protective role against oxidative stress.
- Anticancer potential: Research indicates that it may induce apoptosis in cancer cells, making it a candidate for further studies in cancer therapy .
Several methods have been developed for synthesizing 3,5,7-trimethoxyflavone:
- Classical Synthesis: This often involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions.
- Green Chemistry Approaches: Recent studies have focused on environmentally friendly methods using natural catalysts or solvents to improve yields and reduce waste.
- Total Synthesis: More complex synthetic routes have been developed that involve multiple steps to construct the flavonoid framework from simpler organic molecules .
3,5,7-Trimethoxyflavone has applications in various fields:
- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic uses.
- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.
- Nutraceuticals: As a dietary supplement, it may offer health benefits related to inflammation and oxidative stress.
Studies have shown that 3,5,7-trimethoxyflavone interacts with several biological targets:
- Inducible Nitric Oxide Synthase (iNOS): Molecular docking studies suggest that it binds effectively to iNOS, inhibiting its activity and reducing nitric oxide production .
- Cyclooxygenase Enzymes: It also interacts with cyclooxygenase enzymes involved in inflammatory processes, indicating its potential as an anti-inflammatory agent .
- Cell Signaling Pathways: Research indicates modulation of various signaling pathways related to inflammation and apoptosis.
Several compounds share structural similarities with 3,5,7-trimethoxyflavone. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxy-3′,4′,7-trimethoxyflavone | Hydroxyl group at position 5 | Enhanced anti-inflammatory effects |
| 3′,4′,5-Trihydroxy-3,6,7-trimethoxyflavone | Additional hydroxyl groups | Increased antioxidant capacity |
| Galangin | No methoxy groups | Known for strong antimicrobial activity |
| 3-Hydroxyflavone | Fewer methoxy groups | Exhibits different pharmacological profiles |
These compounds highlight the diversity within the flavonoid class while emphasizing the unique properties of 3,5,7-trimethoxyflavone that may contribute to its specific biological activities.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








